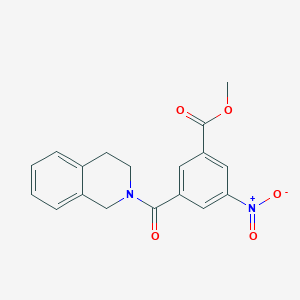

![molecular formula C16H14ClNO3S B5560180 methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Chromatographic Applications

Methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate and its derivatives are utilized in chromatographic applications, particularly as stationary phases for high-performance liquid chromatography (HPLC). The modifications of the phenylcarbamate structure, including substitutions with methyl, ethyl, chloro, or trifluoromethyl groups, significantly affect the chiral recognition abilities of these compounds. Such derivatives have been found to offer efficient chiral recognition for racemic compounds, demonstrating the importance of substituent effects on optical resolution abilities. The durability of these stationary phases and their capability to resolve many racemic compounds highlight their practical applications in chiral chromatography (Okamoto, Kawashima, & Hatada, 1986).

Chemical Synthesis and Transformations

The compound and its related derivatives have been explored in various chemical syntheses and transformations. For example, the synthesis of tertiary 2-haloethylamine derivatives of muscarinic agents showcases the compound's utility in generating pharmacologically relevant structures. Such derivatives undergo cyclization to form aziridinium ions, which have implications in studying muscarinic receptors (Ringdahl et al., 1990). Moreover, the reductive carbonylation of nitrobenzene in the presence of methanol presents a method for preparing methyl N-phenylcarbamate, demonstrating the compound's role in non-phosgene routes for isocyanate precursors (Jakuš & Bojsová, 1992).

Nanoparticle Carrier Systems

In agricultural applications, derivatives of this compound, such as carbendazim, have been loaded into solid lipid nanoparticles and polymeric nanocapsules. These carrier systems modify the release profiles of the active compounds, offering advantages like reduced environmental toxicity and improved efficacy against fungal diseases. Such innovations demonstrate the potential of these compounds in developing more efficient and safer agricultural chemicals (Campos et al., 2015).

Antimicrobial and Antipathogenic Activities

Recent studies have synthesized new derivatives focusing on their antimicrobial and antipathogenic activities. The synthesis of novel thiourea derivatives containing acylthioureas with various halogenated phenyl substituents has been explored for their interactions with bacterial cells. These derivatives have shown significant anti-pathogenic activity, especially against strains capable of forming biofilms, indicating their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Eigenschaften

IUPAC Name |

methyl N-[4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S/c1-21-16(20)18-13-6-8-14(9-7-13)22-10-15(19)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEIJCVUDUFZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)